2-(((3aR,4S,6R,6aS)-6-Amino-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)oxy)ethanol oxalate

Chiral synthesis Stereochemistry Pharmaceutical intermediate

2-(((3aR,4S,6R,6aS)-6-Amino-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)oxy)ethanol oxalate (CAS 1402150-30-4) is a chiral, heterocyclic amino alcohol presented as its oxalate salt. It is a crucial, late-stage intermediate in the multi-step synthesis of Ticagrelor, a first-in-class, orally active, reversible P2Y12 receptor antagonist used for the prevention of thrombotic events in acute coronary syndromes (ACS).

Molecular Formula C12H21NO8
Molecular Weight 307.30 g/mol
CAS No. 1402150-30-4
Cat. No. B571649
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(((3aR,4S,6R,6aS)-6-Amino-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)oxy)ethanol oxalate
CAS1402150-30-4
Synonyms2-[[(3aR,4S,6R,6aS)-6-Aminotetrahydro-2,2-dimethyl-4H-cyclopenta-1,3-dioxol-4-yl]oxy]ethanol Ethanedioate
Molecular FormulaC12H21NO8
Molecular Weight307.30 g/mol
Structural Identifiers
SMILESCC1(OC2C(CC(C2O1)OCCO)N)C.C(=O)(C(=O)O)O
InChIInChI=1S/C10H19NO4.C2H2O4/c1-10(2)14-8-6(11)5-7(9(8)15-10)13-4-3-12;3-1(4)2(5)6/h6-9,12H,3-5,11H2,1-2H3;(H,3,4)(H,5,6)/t6-,7+,8+,9-;/m1./s1
InChIKeyHIQMXNAXTWONJI-WZSOELRKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

2-(((3aR,4S,6R,6aS)-6-Amino-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)oxy)ethanol oxalate (CAS 1402150-30-4): A Key Chiral Intermediate for Ticagrelor Synthesis and Procurement


2-(((3aR,4S,6R,6aS)-6-Amino-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)oxy)ethanol oxalate (CAS 1402150-30-4) is a chiral, heterocyclic amino alcohol presented as its oxalate salt . It is a crucial, late-stage intermediate in the multi-step synthesis of Ticagrelor, a first-in-class, orally active, reversible P2Y12 receptor antagonist used for the prevention of thrombotic events in acute coronary syndromes (ACS) [1]. The compound's value is predicated on its specific (3aR,4S,6R,6aS) stereochemistry, which is essential for the eventual construction of the active pharmaceutical ingredient's (API) correct three-dimensional architecture .

The Inherent Risks of Substituting CAS 1402150-30-4: Why Stereochemical and Salt-Form Precision Dictates Ticagrelor Intermediate Procurement


Generic substitution of this specific intermediate is not a viable procurement strategy due to two critical, quantifiable risk factors: stereochemical integrity and salt-form properties. First, even minor contamination with other stereoisomers (e.g., the (3aS,4R,6S,6aR) enantiomer or other diastereomers) can propagate through the final synthetic steps, leading to Ticagrelor API batches that fail stringent pharmacopoeial purity specifications for chiral impurities [1]. Second, the choice of counterion is not trivial; the oxalate salt offers distinct physicochemical advantages over the free base (CAS 274693-55-9) or other salts like the L-tartrate (CAS 376608-65-0), impacting critical process parameters such as crystallinity, stability, and purification efficiency . Using an unverified alternative introduces unacceptable variability in downstream reaction yields and final API quality, undermining both regulatory compliance and commercial manufacturing economics.

Quantitative Differentiation: Head-to-Head Evidence for 2-(((3aR,4S,6R,6aS)-6-Amino-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)oxy)ethanol oxalate (CAS 1402150-30-4)


Stereochemical Identity and Enantiomeric Purity: The Foundational Differentiator

The target compound's primary differentiation is its absolute stereochemistry (3aR,4S,6R,6aS). This is not a theoretical advantage; it is a functional requirement for its role in Ticagrelor synthesis. The use of a compound with any other stereochemical configuration, such as the (3aS,4R,6S,6aR) isomer, would lead to the synthesis of an incorrect diastereomer of Ticagrelor or its downstream intermediates, which are considered process impurities that must be controlled to extremely low levels [1]. Procurement specifications must therefore verify the enantiomeric purity of this specific isomer.

Chiral synthesis Stereochemistry Pharmaceutical intermediate Ticagrelor

Commercial Purity Specifications: Meeting Industrial Benchmarks

For procurement, the typical commercial specification for this oxalate salt is a minimum purity of 98% . While other salt forms, like the L-tartrate (CAS 376608-65-0), are also offered at similar purity levels (e.g., 98% min) , the oxalate salt's value proposition is not solely in this baseline purity. It lies in the combination of this high purity with the specific advantages of the oxalate counterion for crystallization and handling, which are not reflected in a simple HPLC purity number.

Chemical purity Quality control Pharmaceutical manufacturing Ticagrelor intermediate

Molecular Weight Advantage: The Oxalate Salt for Precise Stoichiometry

The choice of counterion directly impacts the molecular weight of the intermediate, which is a critical parameter for accurate stoichiometric calculations in large-scale manufacturing. The oxalate salt (CAS 1402150-30-4) has a molecular weight of 307.3 g/mol . In contrast, the L-tartrate salt of the same amine (CAS 376608-65-0) has a significantly higher molecular weight of 367.35 g/mol . This 16.4% lower molecular weight means that per unit mass, the oxalate salt delivers more of the active amine component, directly impacting the molar efficiency of the coupling reaction in the subsequent Ticagrelor synthesis step.

Stoichiometry Process chemistry Reaction yield Pharmaceutical manufacturing

Process Utility: A Documented Intermediate in a Patented, Industrial Route

The specific utility of this compound is codified in its role as the key intermediate of 'Formula (VI)' in a granted U.S. patent (US 9,359,366 B2) for an industrially advantageous synthesis of Ticagrelor [1]. The patent explicitly claims that this route avoids the long reaction times and high temperatures of prior methods, making it suitable for mass production [1]. This stands in contrast to other potential intermediates or salts that may be used in academic or non-optimized routes but lack this explicit, patented validation for a robust, scalable manufacturing process.

Process patent Synthetic route Industrial manufacturing Ticagrelor

Recommended Procurement and Utilization Scenarios for 2-(((3aR,4S,6R,6aS)-6-Amino-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)oxy)ethanol oxalate (CAS 1402150-30-4)


Scenario 1: cGMP Manufacturing of Ticagrelor API

This scenario is for pharmaceutical manufacturers engaged in the commercial production of Ticagrelor API under current Good Manufacturing Practices (cGMP). The procurement of CAS 1402150-30-4 is justified by its established role as a key intermediate in a patented, scalable process [1]. The high purity specification (≥98%) and the correct stereochemistry [2] are critical to ensure batch-to-batch consistency and to minimize the risk of introducing chiral impurities that would require costly and time-consuming purifications or lead to batch rejection.

Scenario 2: Development of Generic Ticagrelor Formulations

For generic drug developers seeking to file an Abbreviated New Drug Application (ANDA) for Ticagrelor, this compound is essential. Its use in a well-characterized synthetic route provides a strong foundation for demonstrating process control to regulatory agencies like the FDA [1]. The oxalate salt form, with its lower molecular weight compared to the tartrate salt , offers a clear advantage in terms of atom economy and potential cost-efficiency in the generic development process, which are key considerations in a highly competitive market.

Scenario 3: Analytical Method Development and Impurity Profiling

This compound serves as a primary reference standard for developing and validating analytical methods (e.g., chiral HPLC) to monitor the content of this specific intermediate in reaction streams and to control the levels of its stereoisomers [2]. Its procurement as a high-purity reference material is essential for establishing the system suitability of these critical analytical methods, ensuring the quality of both the intermediate and the final Ticagrelor API.

Quote Request

Request a Quote for 2-(((3aR,4S,6R,6aS)-6-Amino-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)oxy)ethanol oxalate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.